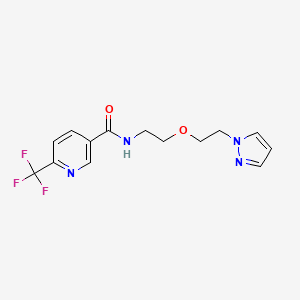

N-(2-(2-(1H-pirazol-1-il)etoxi)etil)-6-(trifluorometil)nicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted nicotinamide moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of trifluoromethylated compounds, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide, in the development of anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its efficacy in targeting cancer cells. Research indicates that derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

1.2 Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems, which is essential for addressing conditions such as Alzheimer's disease and Parkinson's disease. Studies have focused on synthesizing analogs that retain or enhance this property while improving selectivity for specific neuronal targets .

Agrochemical Applications

2.1 Pesticidal Activity

Trifluoromethylated compounds are known for their pesticidal properties, and N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is no exception. Research has indicated that such compounds exhibit nematicidal and insecticidal activities against a variety of pests. The trifluoromethyl group has been linked to increased potency against root-knot nematodes and other agricultural pests, making it a valuable addition to the agrochemical arsenal .

2.2 Herbicidal Properties

In addition to pest control, this compound has shown potential as a herbicide. Its structural features allow it to disrupt plant growth by interfering with specific biochemical pathways essential for plant development. Field trials have demonstrated its effectiveness against several weed species, suggesting a promising avenue for sustainable agricultural practices .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is crucial for optimizing its biological activity. The following table summarizes key structural modifications that influence its potency:

| Structural Feature | Modification Type | Effect on Activity |

|---|---|---|

| Trifluoromethyl Group | Substitution | Increases lipophilicity and stability |

| Ethoxy Chain Length | Variation | Affects permeability across membranes |

| Pyrazole Ring Position | Isomerization | Alters binding affinity to targets |

Case Studies

4.1 Case Study: Anticancer Efficacy

A study published in 2023 evaluated the anticancer properties of various trifluoromethylated nicotinamides, including our compound of interest. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways . This study underscores the potential therapeutic applications of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide in oncology.

4.2 Case Study: Agricultural Impact

Another significant study focused on the application of this compound in agricultural settings, where it was tested against root-knot nematodes in tomato crops. The results indicated a substantial reduction in nematode populations and improved crop yield compared to untreated controls, demonstrating its effectiveness as a biopesticide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as Rh(III), and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring and the nicotinamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Mecanismo De Acción

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The pyrazole ring and the nicotinamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: A compound with a similar pyrazole ring structure.

Trifluoromethyl-substituted nicotinamides: Compounds with similar trifluoromethyl and nicotinamide groups.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Actividad Biológica

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring , an ethoxyethyl chain , and a trifluoromethyl-substituted nicotinamide moiety . Its IUPAC name is N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3N4O2 |

| CAS Number | 2034232-01-2 |

| InChI Key | GMRILWXYSBSWAP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The pyrazole ring and nicotinamide moiety are known to influence enzyme inhibition and receptor binding, potentially altering their function. The presence of the trifluoromethyl group enhances binding affinity and stability, making it a promising candidate for therapeutic applications .

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, the trifluoromethyl group has been shown to increase the potency of inhibitors targeting various enzymes, including those involved in metabolic pathways .

2. Anticancer Potential

Studies have highlighted the compound's potential in anticancer therapy. Specifically, its structural analogs have demonstrated inhibition of key kinases implicated in tumor progression, such as VEGFR-2 kinase, with IC50 values indicating effective inhibition at low concentrations .

3. Neuropharmacological Effects

The compound's interaction with neuropharmacological targets suggests possible applications in treating neurological disorders. Its structural components may facilitate binding to receptors involved in neuroinflammation and other neural pathways .

Comparative Analysis

To understand the uniqueness of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-pyrazol-1-yl)pyridine | Pyrazole ring | Moderate enzyme inhibition |

| Trifluoromethyl-substituted nicotinamides | Trifluoromethyl group | Enhanced binding affinity |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of structural features that confer specific chemical and biological properties not fully replicated in other compounds.

Case Study 1: Antitumor Activity

In a preclinical study, a derivative of this compound was tested against human colorectal carcinoma xenografts in mice. Results indicated a significant reduction in tumor growth rates when administered orally, showcasing its potential as an effective anticancer agent .

Case Study 2: Enzyme Interaction

A study investigating the enzyme inhibition properties of similar pyrazole-containing compounds revealed that modifications in the trifluoromethyl group enhanced their inhibitory effects on metabolic enzymes, suggesting that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide could exhibit similar or superior activity .

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2/c15-14(16,17)12-3-2-11(10-19-12)13(22)18-5-8-23-9-7-21-6-1-4-20-21/h1-4,6,10H,5,7-9H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRILWXYSBSWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.